(2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine
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Overview
Description
(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine is a chemical compound that belongs to the class of dihydropyrazines This compound is characterized by its unique structure, which includes two methoxy groups, a methyl group, and a propan-2-yl group attached to a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethoxy-2-methylpyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazine and tetrahydropyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dimethoxy-2-methylpyrazine
- 2,5-dimethoxy-3-methylpyrazine
- 3,6-dimethoxy-2-propan-2-ylpyrazine
Uniqueness
(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of (5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-6(2)8-10(14-5)11-7(3)9(12-8)13-4/h6-8H,1-5H3/t7?,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSVBAIKOLJRNR-MQWKRIRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC(C(=N1)OC)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=N[C@H](C(=N1)OC)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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